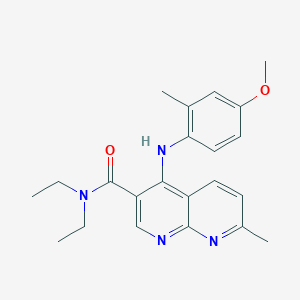
N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Heterocyclic Systems
Research has demonstrated the synthesis of novel heterocyclic systems through reactions involving compounds structurally related to N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide. For instance, studies show the generation of new heterocyclic systems with potential application in various fields of chemistry and pharmacology (Deady & Devine, 2006).
Antibacterial and Antifungal Agents
Compounds with structural similarities to N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents with potential for treating various infections (Egawa et al., 1984).
Fluorescent Labeling Reagents
Certain derivatives have been explored as fluorescent labeling reagents, demonstrating significant potential in bioanalytical applications. The ability of these compounds to react smoothly under mild conditions with target molecules like carnitine, affording highly sensitive labeled products, underscores their utility in sensitive detection methods in biological research (Nakaya et al., 1999).
Corrosion Inhibitors
Investigations into the corrosion inhibition properties of naphthyridine derivatives on various metals in acidic environments reveal their potential industrial applications, particularly in metal preservation and protection. Such studies provide insights into the development of more effective corrosion inhibitors for industrial use (Gupta et al., 2017).
Electrogenerated Chemiluminescence Derivatization
Research has also explored the use of naphthyridine derivatives as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography. This application demonstrates the versatility of these compounds in enhancing detection sensitivity in analytical chemistry (Morita & Konishi, 2002).
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)18-13-23-21-17(10-8-15(4)24-21)20(18)25-19-11-9-16(28-5)12-14(19)3/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJGFIECRAKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-((4-methoxy-2-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)
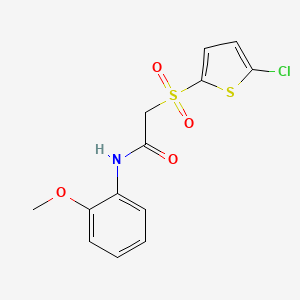

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
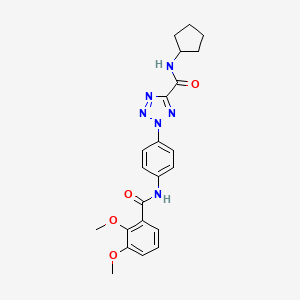
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
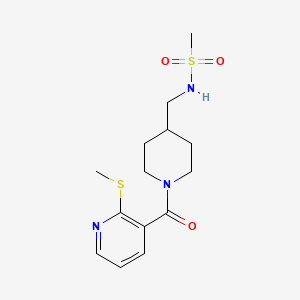
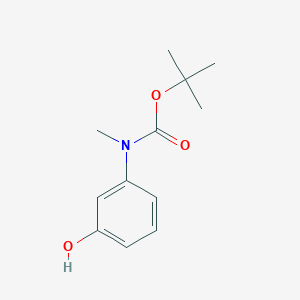
![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)
![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)
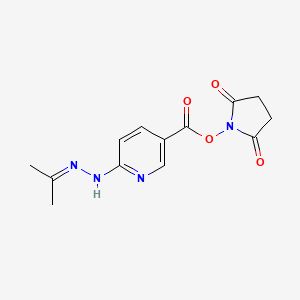

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)